molecular formula C16H13BrN6S B12214214 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole

Cat. No.: B12214214
M. Wt: 401.3 g/mol
InChI Key: KSMMZJFCLCGQMM-UHFFFAOYSA-N
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Description

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a tetrazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Mechanism of Action

The mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and tetrazole groups can facilitate binding to active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide

Uniqueness

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole is unique due to its combination of a benzimidazole core with a tetrazole ring and a bromophenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13BrN6S

Molecular Weight

401.3 g/mol

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1-methylbenzimidazole

InChI

InChI=1S/C16H13BrN6S/c1-22-14-5-3-2-4-13(14)18-16(22)24-10-15-19-20-21-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3

InChI Key

KSMMZJFCLCGQMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC=C(C=C4)Br

Origin of Product

United States

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